molecular formula C16H18FN3O3 B2385630 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923113-94-4

8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2385630
CAS RN: 923113-94-4
M. Wt: 319.336
InChI Key: BZNKRCRSCHOVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as TAK-659, is a novel and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism Of Action

8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione selectively binds to the active site of BTK and prevents its activation by upstream signaling molecules. This inhibition of BTK signaling leads to a reduction in B-cell proliferation, survival, and antibody production. 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione also has anti-inflammatory effects by inhibiting the activation of other immune cells, such as macrophages and dendritic cells.
Biochemical and Physiological Effects:
8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to reduce the levels of phosphorylated BTK and downstream signaling molecules in B cells, indicating its ability to inhibit BTK activity. 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In preclinical models of autoimmune diseases, 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One advantage of 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its selectivity for BTK, which reduces the potential for off-target effects. 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione also has good oral bioavailability and pharmacokinetic properties, making it suitable for use in animal studies and potentially in humans. However, 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several potential future directions for research on 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies and autoimmune diseases. Another direction is the investigation of 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in other types of cancer and inflammatory disorders. Additionally, further studies are needed to determine the safety and efficacy of 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in humans and to identify potential biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with ethyl acetoacetate to form an intermediate compound. This intermediate is then reacted with 1,3-dimethyl-5-amino-2,4-dioxo-cyclohexane to form the spirocyclic core of the molecule. The final step involves acetylation of the amine group to form 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Scientific Research Applications

8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in cancer cells. 8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing inflammation and autoantibody production.

properties

IUPAC Name

8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-11(21)19-8-6-16(7-9-19)14(22)20(15(23)18-16)10-12-4-2-3-5-13(12)17/h2-5H,6-10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKRCRSCHOVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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